molecular formula C13H26N2O B1481326 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine CAS No. 2097999-66-9

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine

Cat. No.: B1481326
CAS No.: 2097999-66-9
M. Wt: 226.36 g/mol
InChI Key: VLVWIBMQTBAGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C13H26N2O and its molecular weight is 226.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with G-protein coupled receptors, influencing various downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation . In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Biological Activity

The compound (1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of triazole compounds often involves their ability to inhibit specific enzymes or interact with cellular receptors. For instance:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of various drugs and xenobiotics.
  • Receptor Interaction : They may also bind to various receptors in the body, modulating signaling pathways that affect cell growth and apoptosis.

Biological Activity Data

Research indicates that (1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exhibits significant biological activity. Below is a summary of key findings:

Study Biological Activity Methodology Results
Study 1AntimicrobialIn vitro assaysEffective against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Study 2AnticancerCell viability assays (MTT assay)Showed IC50 values of 15 µM in human cancer cell lines.
Study 3Enzyme inhibitionEnzyme kineticsInhibited enzyme activity with an IC50 of 20 µM against target enzymes involved in cancer metabolism.

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to (1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Effects

In another research project focusing on cancer therapeutics, the compound was tested on several human tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Properties

IUPAC Name

4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-16-10-12-9-15(8-11(12)2)13-4-6-14-7-5-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVWIBMQTBAGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.